molecular formula C18H21ClFN3O2S B2488463 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide CAS No. 1049366-00-8

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2488463
CAS No.: 1049366-00-8
M. Wt: 397.89
InChI Key: LRPMNKFVJIWGPI-UHFFFAOYSA-N
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Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Mechanism of Action

Target of Action

The primary targets of this compound are the D4 dopamine receptors . These receptors are G protein-coupled receptors that are prevalent in the brain and play a crucial role in the dopaminergic system, which is involved in various neurological processes such as mood, reward, addiction, and movement.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptors . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptors, potentially altering their function.

Pharmacokinetics

Similar compounds are often soluble in dmso , suggesting that this compound may also have good solubility in this solvent, which could impact its absorption and distribution in the body

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is formed through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions, where a suitable chlorophenyl halide reacts with the piperazine derivative.

    Attachment of the Fluorobenzenesulfonamide Group: The final step involves the reaction of the piperazine derivative with a fluorobenzenesulfonamide reagent under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorobenzenesulfonamide groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted piperazine derivatives.

Scientific Research Applications

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN3O2S/c19-15-5-7-16(8-6-15)23-13-11-22(12-14-23)10-9-21-26(24,25)18-4-2-1-3-17(18)20/h1-8,21H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPMNKFVJIWGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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